Uranium dioxide

Beschreibung

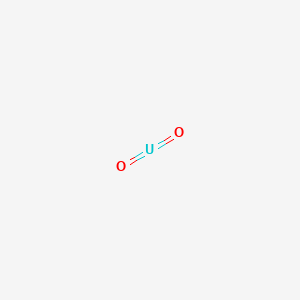

Structure

2D Structure

Eigenschaften

IUPAC Name |

dioxouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTBKIHDJGHPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

UO2, O2U | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | uranium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Uranium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to black powder; [Merck Index], BLACK-TO-BROWN CRYSTALS OR POWDER. | |

| Record name | Uranium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 11.0 | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1344-57-6 | |

| Record name | Uranium oxide (UO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium oxide (UO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2847 °C | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Crystallographic and Phase Science of Uranium Dioxide

Fundamental Crystal Structure of Uranium Dioxide

This compound (UO₂) is a ceramic material of significant technological importance, primarily as a nuclear fuel. Its physical and chemical properties are intrinsically linked to its crystal structure.

Fluorite Structure (Fm-3m) of this compound

At ambient conditions, this compound crystallizes in the fluorite (CaF₂) structure, which is a face-centered cubic (FCC) lattice. dartmouth.eduresearchgate.net This structure belongs to the space group Fm-3m (No. 225). wikipedia.orgmaterialsproject.org In this arrangement, the uranium cations (U⁴⁺) form an FCC sublattice, while the oxygen anions (O²⁻) occupy the tetrahedral interstitial sites of the cation sublattice, forming a simple cubic sub-array. researchgate.netmaterialsproject.org Each uranium ion is coordinated by eight equivalent oxygen ions in a cubic geometry, and each oxygen ion is tetrahedrally coordinated by four uranium ions. wikipedia.orgmaterialsproject.org This high-symmetry structure is also adopted by the dioxides of several other actinides, including cerium, thorium, and transuranic elements from neptunium (B1219326) to californium. wikipedia.org

The lattice parameter of stoichiometric UO₂ is approximately a = 547.1 pm. wikipedia.org The U-O bond length in this structure is about 2.36 Å. materialsproject.org

Stoichiometry and Associated Structural Variations in this compound

This compound can exist over a range of compositions, described by the general formula UO₂±x. This non-stoichiometry is accommodated by the formation of point defects within the crystal lattice, which in turn influences the material's structural and thermodynamic properties. researchgate.netacs.org

Hypo-stoichiometric this compound (UO₂₋ₓ) Configurations

In hypo-stoichiometric this compound (UO₂₋ₓ), there is a deficiency of oxygen relative to uranium. This condition is characterized by the presence of oxygen vacancies as the predominant defect type. osti.gov The charge neutrality is maintained by the reduction of U⁴⁺ ions to U³⁺. The transport of oxygen in UO₂₋ₓ is primarily governed by the migration of these oxygen vacancies. osti.gov The migration barrier for an oxygen vacancy has been experimentally determined to be around 0.5 eV. osti.gov Kinetic Monte Carlo simulations have confirmed that the oxygen transport in hypo-stoichiometric UO₂₋ₓ is well-described by a mono-vacancy diffusion mechanism. aip.org

Near-stoichiometric this compound (UO₂) Configurations

In near-stoichiometric UO₂, the primary intrinsic defects are oxygen Frenkel pairs (an oxygen vacancy and an oxygen interstitial) and Schottky defects (a uranium vacancy and two oxygen vacancies). free.fr First-principles calculations have been used to determine the formation energies of these point defects. free.fraps.orgjst.go.jp The charge states of these defects are crucial; uranium vacancies are generally found to have a -4 charge, oxygen interstitials a -2 charge, and oxygen vacancies can have a charge ranging from 0 to +2 depending on the Fermi level. aps.org The diffusion of oxygen in stoichiometric UO₂ involves both vacancy and interstitial mechanisms, with calculated migration energies being quite similar for both. aps.org

Hyper-stoichiometric this compound (UO₂₊ₓ) Configurations

Hyper-stoichiometric this compound (UO₂₊ₓ) contains an excess of oxygen. This excess oxygen is incorporated into the fluorite lattice as interstitial atoms. frontiersin.orgosti.gov To maintain charge balance, a corresponding number of U⁴⁺ ions are oxidized to U⁵⁺. frontiersin.orgkns.org At lower temperatures and sufficient oxygen excess (x ≥ 0.25), the UO₂₊ₓ phase can coexist with or transform into other ordered phases, such as U₄O₉. frontiersin.orgarxiv.org

The introduction of interstitial oxygen atoms is not random. Neutron diffraction studies have shown that these interstitials occupy sites displaced from the regular cubic interstitial positions. iucr.org Furthermore, these point defects tend to form clusters. A well-known defect complex is the "Willis 2:2:2 cluster," which consists of two oxygen interstitials of one type (displaced along the <110> direction), two of another (displaced along the <111> direction), and two oxygen vacancies. iucr.orgrsc.org As the oxygen excess (x) increases, the concentration and complexity of these clusters also increase, with evidence for the formation of larger cuboctahedral clusters, which are a feature of the U₄O₉ structure. rsc.orgtheses.fr The formation of these clusters significantly influences oxygen transport in UO₂₊ₓ. osti.govaip.org

The structural evolution in UO₂₊ₓ with increasing x can be summarized in distinct regions:

x ≤ 0.05: Random point defects. rsc.org

Defect Chemistry and Transport Phenomena in Uranium Dioxide

Classification and Characterization of Point Defects in Uranium Dioxide

Point defects are imperfections in the crystal lattice involving a single or a few atoms. In this compound, these defects can be classified into several types, each with distinct characteristics and impacts on the material's properties.

A uranium vacancy (Vᵤ) occurs when a uranium atom is missing from its regular lattice site. These defects cause a negative volume variation in the crystal. free.fr First-principles calculations have indicated that uranium vacancies are generally charged, with a -4 charge being a common state. aps.org However, some studies have suggested that the dominant role of uranium vacancies in hyper-stoichiometric UO₂ is inconsistent with experimental observations. free.frresearchgate.net

An oxygen vacancy (Vₒ) is created when an oxygen atom is absent from its lattice position. In hypo-stoichiometric this compound (UO₂₋ₓ), oxygen vacancies are the predominant defect type. osti.govnih.gov These vacancies can cause a slight swelling of the crystal due to the repulsion between unshielded uranium cations. free.fr The charge state of an oxygen vacancy can vary from 0 to +2, depending on the position of the Fermi level. aps.org In hypo-stoichiometric conditions, a +1 charge state has been predicted to be dominant. aps.org The migration energy for an oxygen vacancy is relatively low, with experimental values around 0.5 eV, facilitating oxygen transport in UO₂₋ₓ. osti.gov Theoretical calculations have shown that the diffusion of oxygen vacancies is highly anisotropic, favoring the aps.org direction. aps.orgiucr.org

| Property | Value | Reference |

|---|

A uranium interstitial (Uᵢ) is a uranium atom that occupies a site in the crystal that is not a regular lattice position, typically the center of an oxygen cube (octahedral site). free.fr The presence of uranium interstitials leads to a significant swelling of the crystal, with a volume increase of around 150 atomic units per interstitial. free.fr The formation energy of uranium interstitials is high, suggesting their concentration is negligible under most conditions. researchgate.net

An oxygen interstitial (Oᵢ) is an oxygen atom located in an interstitial position. In hyper-stoichiometric this compound (UO₂₊ₓ), oxygen interstitials are the primary diffusing species. osti.govnih.gov These interstitials are generally considered to have a -2 charge. aps.org Neutron diffraction studies have identified that interstitial oxygen atoms occupy sites displaced from the ideal cubic-coordinated positions along the <110> and <111> directions. researchgate.net The activation energy for oxygen interstitial diffusion is in the range of 0.9 to 1.3 eV for low deviations from stoichiometry. osti.gov

A Frenkel defect consists of a vacancy and an interstitial of the same ionic species. free.fr An oxygen Frenkel pair (OFP) , comprising an oxygen vacancy and an oxygen interstitial, is the lowest energy intrinsic defect in UO₂. researchgate.netnpsm-kps.org A uranium Frenkel pair , involving a uranium vacancy and a uranium interstitial, has a much higher formation energy. mdpi.com The formation of Frenkel defects can be induced by radiation, which in turn affects the material's thermomechanical properties, such as reducing the elastic modulus. researchgate.nettandfonline.com

A Schottky defect in UO₂ involves a stoichiometric ratio of vacancies, specifically one uranium vacancy and two oxygen vacancies. free.frresearchgate.net These defects are considered to be among the most stable in uranium oxides. conicet.gov.ar The formation energy of Schottky defects has been calculated and is in good agreement with experimental values when considering the association of charged defects. aps.org

An antisite defect occurs when an atom of one type occupies a lattice site normally occupied by an atom of another type. In this compound, this would mean a uranium atom on an oxygen site (Uₒ) or an oxygen atom on a uranium site (Oᵤ). researchgate.net The creation of antisite defects, like Frenkel defects, can lead to an increase in the lattice constant and a decrease in the elastic modulus of UO₂. researchgate.net While less commonly the primary focus in UO₂ studies compared to vacancies and interstitials, they are a known type of radiation-induced defect. researchgate.nettandfonline.com

Defect Clustering and Complex Formation in this compound

As the concentration of point defects increases, particularly in non-stoichiometric UO₂, they can interact to form more complex structures known as defect clusters.

In hyper-stoichiometric UO₂₊ₓ, as the concentration of excess oxygen (x) increases, isolated oxygen interstitials begin to interact and form clusters. aip.orgpsu.edu The most well-known of these is the Willis cluster , or 2:2:2 cluster, which consists of two oxygen vacancies, two oxygen interstitials in <110> positions, and two oxygen interstitials in <111> positions. researchgate.net

Role of Defect Clustering in Accommodating Stoichiometry Variations in this compound

This compound is notable for its ability to accommodate a wide range of non-stoichiometry. osti.gov This deviation from the ideal UO₂ structure is managed through the formation and clustering of point defects. The nature of these defect clusters is fundamentally different in hypo-stoichiometric (UO₂-x) and hyper-stoichiometric (UO₂+x) conditions.

In hypo-stoichiometric this compound (UO₂-x) , the structure accommodates the oxygen deficiency primarily through the formation of oxygen vacancies. osti.gov Unlike the complex clustering seen in UO₂+x, oxygen transport in the hypo-stoichiometric regime is well-described by a simpler mono-vacancy diffusion mechanism. osti.govnih.gov The charge imbalance created by these vacancies is compensated for by the reduction of U⁴⁺ ions to U³⁺.

The table below summarizes the dominant defect types and their roles in non-stoichiometric UO₂.

| Stoichiometry | Dominant Defect Type | Role in Accommodating Non-Stoichiometry | Primary Transport Mechanism |

| Hyper-stoichiometric (UO₂+x) | Oxygen Interstitial Clusters (e.g., split-interstitials, di-interstitials) | Incorporation of excess oxygen atoms into the lattice. | Diffusion of single and di-interstitial clusters. osti.govnih.gov |

| Hypo-stoichiometric (UO₂-x) | Oxygen Vacancies | Accommodation of oxygen deficit. | Migration of single oxygen vacancies. osti.govnih.gov |

Strain Energy Contributions to Vacancy Clustering in this compound

For instance, the presence of large fission product atoms, such as Xenon (Xe), introduces significant strain into the UO₂ lattice. This strain energy is a driving force for the clustering of vacancies around the Xe atom. researchgate.netdiva-portal.org The formation of a vacancy cluster, such as a trivacancy (composed of one uranium vacancy and two oxygen vacancies), provides the necessary volume to accommodate the large Xe atom, thereby lowering the system's energy. researchgate.netdiva-portal.org Calculations have shown that the strain energy of Xe is substantial enough to promote the clustering of vacancies, which in turn facilitates the vacancy-assisted diffusion of Xe. researchgate.netdiva-portal.orgarxiv.org

Furthermore, the application of external homogeneous strain can significantly affect vacancy diffusivity. aps.orgaps.org Even small strains of around 2% can have a considerable impact on the diffusivity of both single and di-vacancies of uranium. aps.orgaps.org This effect is more pronounced for single vacancies than for di-vacancies. aps.orgaps.org Strain can also induce anisotropy in the mobility of vacancies, with the degree of this anisotropy being highly sensitive to the nature of the applied strain field. aps.orgaps.org This suggests that the strain fields present in the fuel, for example due to thermal gradients or irradiation-induced defects, will have a significant impact on vacancy clustering and migration.

Defect Formation and Migration Energetics in this compound

Influence of External Conditions (Pressure, Temperature, Composition) on Defect Concentrations in this compound

The concentration and type of defects in this compound are not static but are strongly influenced by external conditions such as pressure, temperature, and the chemical composition (stoichiometry). aps.orgarxiv.orgakjournals.com

Temperature: Increasing the temperature generally increases the concentration of all types of point defects due to thermal activation. High temperatures provide the necessary energy to form vacancies and interstitials. For example, high-temperature heat capacity measurements on doped UO₂ show significant increases at elevated temperatures, which is attributed to the formation of lattice defects. akjournals.com

Pressure: Hydrostatic compression has a drastic effect on defect formation energies. aps.orgresearchgate.net Pressure tends to favor the formation of defects that lead to a smaller volume, thus increasing the concentration of certain defects while suppressing others. For example, compression favors the formation of oxygen defects but greatly suppresses uranium vacancies. aps.orgresearchgate.net This sensitivity means that the predominant defect type can change under high pressure.

Composition (Stoichiometry): The deviation from stoichiometry (the value of 'x' in UO₂±x) is directly linked to the concentration of defects and is controlled by the oxygen partial pressure in the surrounding atmosphere. akjournals.com At a given temperature, a high oxygen partial pressure leads to hyper-stoichiometry (UO₂+x), characterized by a high concentration of oxygen interstitials and their clusters. Conversely, a low oxygen partial pressure results in hypo-stoichiometry (UO₂-x), with a high concentration of oxygen vacancies. akjournals.com The introduction of dopant cations with different valencies than U⁴⁺ also alters the defect chemistry to maintain charge neutrality. akjournals.com

The interplay of these external factors determines the equilibrium defect population in UO₂.

Pseudo Phase Transitions in Non-stoichiometric this compound Induced by Predominant Defect Species Changes

In non-stoichiometric materials like this compound, a uniform distribution of point defects can be considered a unique "pseudo phase." aps.orgarxiv.org A fascinating phenomenon occurs when external conditions (pressure, temperature, or composition) are altered, causing a shift in the dominant type of defect. This change can be abrupt and lead to a transformation from one pseudo phase to another, analogous to a conventional phase transition. aps.orgarxiv.orgarchive.org

These pseudo phase transitions are not phase transitions in the classical crystallographic sense, as the underlying fluorite structure of the UO₂ matrix remains stable. archive.org Instead, they are characterized by a rapid change in the population of the predominant defect species. arxiv.orgarchive.org For example, under increasing pressure, a hypo-stoichiometric UO₂ sample might transition from a state dominated by oxygen vacancies to one dominated by uranium interstitials. archive.org

At low temperatures, this transition can be very sharp, leading to distinct anomalies or quasi-discontinuities in thermodynamic properties like specific heat and shock temperature, as well as in electronic structures. aps.orgarxiv.org As the temperature increases, the transition becomes more gradual, appearing as a smooth crossover rather than a sharp change. arxiv.org The underlying mechanism for this transition is rooted in the Gibbs free energy of the system, which is influenced by the formation energies of the different defect types and how those energies change with pressure and temperature. arxiv.org

Phonon Contributions to Defect Formation Energies in this compound

The formation energy of a defect in a crystal is more accurately described by the Gibbs free energy of defect formation, which includes an entropic term. A significant part of this entropy change comes from the modification of the vibrational modes (phonons) of the crystal upon defect creation.

First-principles calculations have shown that the contribution of phonons to the formation energy of defects in this compound can be notable. aps.orgresearchgate.net This contribution is particularly significant for Frenkel pairs (a vacancy-interstitial pair). aps.orgresearchgate.net In contrast, the phonon contribution to the formation of Schottky defects (a trio of one uranium vacancy and two oxygen vacancies) is found to be negligible. aps.orgresearchgate.net

The inclusion of phonon contributions can alter the calculated defect formation energies, especially at high temperatures where vibrational entropy becomes more important. aps.orgresearchgate.net For instance, lattice vibrations can favor the predominance of uranium vacancies in over-stoichiometric UO₂ at ambient pressure if defect clustering is not considered. aps.orgresearchgate.net Therefore, for an accurate prediction of defect concentrations and their behavior at operating temperatures, it is crucial to account for the influence of phonons on the defect formation energetics.

Atomic Diffusion Mechanisms in this compound

Atomic transport in this compound is a defect-mediated process, meaning that atoms move through the lattice via vacancies or interstitial sites. The specific mechanism depends on the diffusing species and the stoichiometry of the oxide.

Oxygen Diffusion: Oxygen is the most mobile species in UO₂.

In hyper-stoichiometric UO₂+x , oxygen diffusion is primarily governed by the migration of oxygen interstitials and their clusters. osti.govnih.gov Studies have shown that single interstitials and di-interstitial clusters are the dominant contributors to oxygen transport, with an activation energy for interstitial diffusion ranging from 0.9 to 1.3 eV for low values of x. osti.gov The Willis cluster is considered an important transition state in the diffusion pathway of interstitial clusters. researchgate.net

In hypo-stoichiometric UO₂-x , oxygen transport occurs via a vacancy mechanism, where oxygen atoms hop into adjacent empty oxygen sites. osti.govnih.gov This process has a lower migration barrier, experimentally determined to be around 0.5 eV. osti.gov

Uranium Diffusion: Uranium self-diffusion is a much slower process than oxygen diffusion. The primary mechanism for uranium diffusion is through a vacancy model. aps.org

The lowest energy migration path is for a uranium vacancy moving along the <110> crystallographic direction. aps.org This mechanism is complex and involves the significant displacement of neighboring oxygen atoms from their lattice positions. aps.org

Fission Product Diffusion: The diffusion of fission products, like cesium (Cs) and xenon (Xe), is critical for fuel performance and safety.

Cesium (Cs) diffusion is understood to be controlled by the movement of uranium vacancies, making it the rate-limiting step. aip.org Cesium atoms are favorably incorporated into uranium vacancies or clusters containing uranium vacancies, such as Schottky defects. aip.org

Xenon (Xe) diffusion is also vacancy-assisted. diva-portal.org Due to its large size, a Xe atom creates significant strain, which drives the clustering of vacancies. The trivacancy (one uranium and two oxygen vacancies) is considered a major diffusion pathway for Xe in UO₂. researchgate.netdiva-portal.org The migration of interstitial Xe atoms is very difficult, with a high activation energy of around 2 eV. researchgate.net

The table below provides a summary of key diffusion parameters in UO₂.

| Diffusing Species | Stoichiometry | Mechanism | Activation/Migration Energy (eV) |

| Oxygen | Hyper-stoichiometric (UO₂+x) | Interstitial Cluster Diffusion | 0.9 - 1.3 osti.gov |

| Oxygen | Hypo-stoichiometric (UO₂-x) | Vacancy Diffusion | ~0.5 osti.gov |

| Uranium | Stoichiometric (UO₂) | Vacancy Diffusion (<110> path) | 5.6 (calculated) aip.org |

| Cesium (Cs) | Stoichiometric (UO₂) | Vacancy-Assisted (U-vacancy limited) | 2.72 (calculated migration barrier) aip.org |

| Xenon (Xe) | Stoichiometric (UO₂) | Vacancy-Assisted (Trivacancy path) | ~2 (for interstitial diffusion) researchgate.net |

Uranium Self-Diffusion in this compound

Uranium self-diffusion in this compound (UO₂) is a significantly slower process compared to oxygen self-diffusion and is a critical factor in phenomena such as creep, grain growth, and sintering. researchgate.net The diffusion of uranium ions occurs within its own sublattice and is highly dependent on temperature, stoichiometry, and the presence of defects. aip.orgaps.org

The primary mechanisms governing uranium self-diffusion are vacancy-mediated and interstitial-mediated processes. First-principles calculations have indicated that the lowest migration barrier for uranium diffusion is through a vacancy mechanism, specifically along the <110> crystallographic direction. researchgate.netosti.gov This process involves the movement of a uranium atom into an adjacent uranium vacancy, a process that also significantly displaces several neighboring oxygen atoms. researchgate.netosti.gov

The stoichiometry of the this compound plays a crucial role in determining the dominant diffusion mechanism and the associated activation energy. In stoichiometric and near-stoichiometric UO₂, activation energies for uranium self-diffusion have been experimentally determined to be in the range of 4.4 to 5.6 eV. researchgate.net In hyper-stoichiometric UO₂₊ₓ, the concentration of uranium vacancies increases, which is expected to enhance the uranium diffusion coefficient. Conversely, in hypo-stoichiometric UO₂₋ₓ, the diffusion mechanism is more complex.

Molecular dynamics simulations have further elucidated these mechanisms. In simulations using periodic boundary conditions (PBC), which represent a bulk crystal without surfaces, uranium diffusion is observed to occur via an exchange mechanism involving the formation of Frenkel defects, with very high activation energies between 15 and 22 eV. aip.orgaps.org However, under isolated boundary conditions (IBC), which can represent nanocrystals with surfaces, there is a competition between the exchange mechanism and a vacancy mechanism facilitated by Schottky defects. This results in a lower effective activation energy of 11–13 eV near the melting temperature. aip.orgaps.org In non-stoichiometric crystals, such as UO₂.₁₀, UO₂.₁₅, and UO₁.₈₅, vacancy diffusion becomes the dominant mechanism with a significantly lower activation energy of 6–7 eV. aip.orgaps.org

The creation of defects through irradiation can also enhance uranium self-diffusion. Fission events produce a high concentration of Frenkel pairs (vacancies and interstitials), and the resulting steady-state concentration of these defects leads to an increase in the uranium self-diffusion coefficient. ic.ac.uk

Table 1: Activation Energies for Uranium Self-Diffusion in this compound

| Condition | Diffusion Mechanism | Activation Energy (eV) | Source |

|---|---|---|---|

| Stoichiometric UO₂ (experimental) | Vacancy-mediated | 4.4 - 5.6 | researchgate.net |

| Stoichiometric UO₂ (simulation, PBC) | Exchange (Frenkel defects) | 15 - 22 | aip.orgaps.org |

| Stoichiometric UO₂ (simulation, IBC) | Exchange and Vacancy (Schottky defects) | 11 - 13 | aip.orgaps.org |

| Non-stoichiometric UO₂₊ₓ/UO₂₋ₓ (simulation) | Vacancy-mediated | 6 - 7 | aip.orgaps.org |

Oxygen Self-Diffusion in this compound

Oxygen self-diffusion in this compound is a much faster process than uranium self-diffusion and is fundamental to understanding the material's response to changes in its environment, such as temperature and oxygen potential. arxiv.org The transport of oxygen ions is primarily mediated by point defects in the oxygen sublattice, namely oxygen vacancies and interstitials. arxiv.org

In stoichiometric and hypo-stoichiometric (UO₂₋ₓ) this compound, oxygen diffusion is predominantly facilitated by a vacancy mechanism. iaea.org This involves an oxygen ion hopping into an adjacent vacant lattice site. In hyper-stoichiometric (UO₂₊ₓ) this compound, the concentration of oxygen interstitials increases, and diffusion is primarily governed by an interstitial mechanism. arxiv.org Experimental data, combined with theoretical calculations, have shown that the interstitialcy mechanism, where an interstitial oxygen atom pushes a neighboring lattice oxygen atom into another interstitial site, has a considerably lower migration barrier than other interstitial mechanisms. iaea.org

Molecular dynamics simulations have provided detailed insights into the different oxygen self-diffusion mechanisms depending on the phase state of UO₂:

Crystalline State: In a perfect crystal lattice without artificially introduced defects, oxygen self-diffusion occurs via an exchange mechanism. This involves cyclic permutations of ions with the formation of short-lived anti-Frenkel pairs, with activation energies in the range of 3.9–7.9 eV. arxiv.org

Superionic State: At high temperatures, UO₂ undergoes a superionic transition where the oxygen sublattice becomes highly disordered. In this state, diffusion occurs via an indirect interstitial mechanism, where oxygen ions move through "canals" in the uranium sublattice with activation energies of 1–2.5 eV. arxiv.org

Molten State: In the molten state, oxygen anions move freely with a minimal activation energy of 0.7–1.4 eV. arxiv.org

The oxygen diffusion coefficient is highly sensitive to the stoichiometry of the UO₂. In non-stoichiometric UO₂₊ₓ, the diffusion rates are significantly increased, and the activation energy is more than halved compared to stoichiometric UO₂. iaea.org For example, for UO₂.₀₈, the activation energy for migration was found to be approximately 23.1 kcal/mole (about 1.0 eV). iaea.org

Table 2: Oxygen Self-Diffusion Coefficients and Activation Energies in this compound

| Stoichiometry | Temperature Range (°C) | Diffusion Coefficient (D) Equation | Activation Energy | Source |

|---|---|---|---|---|

| Stoichiometric UO₂ | 550 - 780 | D = 1.2 x 10⁻³ exp(-65300/RT) cm²/s | ~2.83 eV | iaea.org |

| UO₂.₀₈ | 560 - 800 | D = 6.25 x 10⁻⁴ exp(-23100/RT) cm²/s | ~1.0 eV | iaea.org |

Vacancy-Assisted Diffusion Processes in this compound

Vacancy-assisted diffusion is a fundamental transport mechanism in this compound, crucial for the movement of both uranium and oxygen ions, as well as incorporated fission products. This process relies on the presence of vacant lattice sites, or vacancies, which allow adjacent atoms to hop into them, effectively causing the atom to move through the crystal lattice.

For uranium diffusion, the vacancy mechanism along the <110> direction is predicted to have the lowest activation energy. osti.gov The process is not a simple atom-vacancy exchange but involves significant relaxation and displacement of the surrounding oxygen atoms. osti.gov In hypo-stoichiometric UO₂₋ₓ, where oxygen vacancies are the majority defects, uranium diffusion is still believed to be mediated by uranium vacancies, but the presence of oxygen vacancies can influence the process.

Oxygen diffusion in hypo-stoichiometric UO₂₋ₓ is a clear example of vacancy-assisted diffusion, where oxygen ions migrate by hopping into neighboring oxygen vacancies.

The diffusion of substitutional fission products, such as noble gases and metallic elements, is also heavily reliant on vacancy-assisted mechanisms. For instance, the migration of krypton atoms in the UO₂ lattice can be described by the five-frequency model developed by Lidiard. This model considers the migration of a uranium vacancy in the vicinity of an impurity atom and involves five distinct jump frequencies. escholarship.org The specific vacancy-assisted mechanism for krypton depends on the stoichiometry of the UO₂. In hypostoichiometric conditions, migration is assisted by a bound Schottky defect and charged uranium vacancies (Vᵤ⁴⁻). Around stoichiometry, a charged uranium-oxygen divacancy (Vᵤₒ²⁻) and Vᵤ⁴⁻ are the key assisting defects. In hyperstoichiometric UO₂, migration is dominated by the presence of two Vᵤ⁴⁻ vacancies. oecd-nea.orgroyalsocietypublishing.org

Vacancy clustering also plays a significant role. For example, the diffusion of xenon is thought to occur via a tri-vacancy (a complex of one uranium vacancy and two oxygen vacancies) assisted mechanism, which provides a more favorable diffusion pathway. osti.gov

Fission Product Incorporation and Diffusion in this compound

Noble Gas Diffusion Mechanisms in this compound (e.g., Xenon, Krypton)

The noble gases xenon (Xe) and krypton (Kr) are significant fission products that are largely insoluble in the UO₂ matrix. osti.gov Their diffusion and subsequent aggregation into bubbles are critical factors affecting fuel swelling and performance. osti.gov The diffusion of these large atoms is primarily governed by vacancy-assisted mechanisms, as interstitial diffusion is energetically unfavorable. osti.gov

For xenon, it is widely accepted that its diffusion is mediated by uranium vacancies. Xe atoms can occupy a uranium vacancy, and their movement through the lattice occurs when a neighboring uranium vacancy becomes available. osti.gov Studies have shown that the most favorable diffusion pathway for Xe involves a tri-vacancy, which consists of a uranium vacancy and two adjacent oxygen vacancies. osti.gov The presence of oxygen vacancies has been found to lower the migration energy of a uranium vacancy, thereby enhancing the mobility of vacancy clusters that can assist Xe diffusion. osti.gov

Similarly, the diffusion of krypton is also dependent on vacancy-assisted mechanisms and is highly sensitive to the stoichiometry of the UO₂. oecd-nea.orgroyalsocietypublishing.org The dominant diffusion mechanism for krypton changes with the oxygen chemical potential:

Very Hypostoichiometric (U-rich): Interstitial migration is the most favorable mechanism. oecd-nea.orgroyalsocietypublishing.org

Hypostoichiometric: Migration is assisted by a bound Schottky defect and the charged uranium vacancy (Vᵤ⁴⁻). oecd-nea.orgroyalsocietypublishing.org

Near-Stoichiometric: Migration is facilitated by the charged uranium-oxygen divacancy (Vᵤₒ²⁻) and the charged uranium vacancy (Vᵤ⁴⁻). oecd-nea.orgroyalsocietypublishing.org

Hyperstoichiometric (O-rich): Migration is dominated by the assistance of two charged uranium vacancies (Vᵤ⁴⁻). oecd-nea.orgroyalsocietypublishing.org

The activation energy for krypton diffusion can range from as high as 4.09 eV to as low as 0.73 eV, depending on the level of non-stoichiometry. escholarship.org

Metallic Fission Product Interactions and Clustering in this compound (e.g., Ruthenium, Molybdenum, Technetium)

A significant portion of fission products are metallic elements that tend to precipitate out of the UO₂ matrix, forming metallic inclusions known as the "white phase." rsc.org These precipitates are primarily composed of molybdenum (Mo), technetium (Tc), ruthenium (Ru), rhodium (Rh), and palladium (Pd). iaea.orgresearchgate.net

The behavior of these metallic fission products, including their diffusion and clustering, is influenced by their solubility and interaction with the UO₂ lattice and its defects.

Ruthenium (Ru): Ruthenium is generally predicted to be insoluble in UO₂ under most conditions. However, it can be soluble in uranium vacancy sites in hyper-stoichiometric UO₂₊ₓ. iaea.org The clustering of ruthenium atoms is an important precursor to the formation of metallic precipitates. Density functional theory (DFT) calculations suggest that metallic dimers of Ru located in Schottky defects are the likely nuclei for these precipitates. iaea.org

Molybdenum (Mo): Molybdenum's mobility and chemical state are strongly linked to the redox conditions. oecd-nea.org Under reducing atmospheres, Mo exists in its metallic state (Mo(0)) and has low mobility, which is driven by a diffusion mechanism. oecd-nea.org As the oxygen partial pressure increases, both UO₂ and Mo are oxidized, leading to a significant release of molybdenum. oecd-nea.org DFT calculations indicate that the most stable site for a single Mo atom is substituting a uranium atom. arxiv.org The formation energy for this substitution is negative, suggesting that single Mo atoms can dissolve in the UO₂ lattice. arxiv.org However, the formation energy for Mo-Mo pairs is marginal, indicating a tendency to form metallic clusters rather than remaining as dispersed atoms. iaea.orgresearchgate.net

Technetium (Tc): Similar to molybdenum, DFT calculations show that the formation energy for substituting a single technetium atom at a uranium site is also negative. arxiv.org Technetium is a major component of the metallic precipitates found in spent nuclear fuel. iaea.orgresearchgate.net The interaction between different metallic fission products is also significant. For instance, the formation of Xe-metal pairs has been studied, and the stability of these pairs follows the order Xe-Pd > Xe-Mo > Xe-Tc > Xe-Ru > Xe-Rh, with palladium and molybdenum being the most favorable for forming stable structures with xenon. researchgate.net This indicates a complex interplay and co-segregation of different fission products within the fuel matrix.

Fission Gas Bubble Nucleation, Growth, and Resolution Mechanisms in this compound

The formation of fission gas bubbles within the UO₂ fuel matrix is a multi-stage process involving nucleation, growth, and irradiation-induced resolution. researchgate.net

Nucleation: Fission gas atoms, primarily xenon and krypton, have extremely low solubility in the UO₂ lattice. osti.gov As they are generated during fission, they diffuse through the material until they meet and form small clusters. This process of coming together to form a stable nucleus is known as nucleation. iaea.org Gas atom diffusion, assisted by uranium vacancy clusters, is the initial step leading to the formation of small, high-pressure intragranular bubbles. osti.gov These bubbles then act as trapping sites for more gas atoms. osti.gov

Growth: Once nucleated, fission gas bubbles grow by accumulating more gas atoms and vacancies. The growth of these bubbles contributes to fuel swelling. During high-temperature transients, these bubbles can grow significantly, leading to large volumetric swellings. The growth process is complex and can be influenced by several factors, including the availability of vacancies and the presence of dislocations. Dislocations can act as vacancy sources, and pipe diffusion of fission gas atoms along dislocation lines can accelerate bubble growth. researchgate.net

Resolution: Under irradiation, a competing process known as resolution occurs, where fission gas atoms are ejected from bubbles back into the UO₂ matrix. iaea.org This process limits the size of intragranular bubbles under normal operating conditions. iaea.org There are two primary mechanisms for resolution:

Heterogeneous Resolution: This process involves the direct interaction of a high-energy fission fragment with a gas bubble. The energy deposited can be sufficient to completely destroy a small bubble, dispersing the gas atoms back into the lattice. iaea.org

Homogeneous Resolution: In this mechanism, individual gas atoms are knocked out of a bubble by collisions with passing fission fragments or energetic uranium recoils. iaea.org

The interplay between gas atom diffusion, bubble nucleation, growth, and resolution determines the size distribution and number density of the fission gas bubble population within the fuel grains. iaea.org

Compound and PubChem CID Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 10916 |

| Xenon | 23991 rsc.org |

| Krypton | 5416 |

| Ruthenium | 23950 ic.ac.uk |

| Molybdenum | 23932 |

| Technetium | 23957 |

| Ruthenium(IV) oxide | 82848 |

| Molybdenum hexacarbonyl | 98885 researchgate.net |

| Xenon difluoride | 83674 |

| Krypton difluoride | 83721 |

| Technetium(VII) oxide | 22227441 |

| Ruthenium pentafluoride | 101946419 |

| Molybdenum(VI) oxide | 14802 |

| Technetium Tc 99m sestamibi | 109581-73-9 |

| Technetium tc 99m apcitide | 72941734 |

| Krypton-89 | 177736 |

| Molybdenum-96 | 25087161 |

| Technetium Tc-99m | 26476 |

Electronic Structure and Spectroscopic Research on Uranium Dioxide

Electronic Structure Characterization of Uranium Dioxide

The electronic structure of this compound (UO₂) is a subject of significant scientific interest due to its role as a primary fuel in nuclear reactors. Understanding its electronic properties is crucial for predicting its behavior under various conditions.

The partially filled 5f electron shells of the uranium atoms are central to the electronic and magnetic properties of UO₂. jkps.or.kr These 5f electrons are strongly correlated, meaning their interactions significantly influence the material's behavior, distinguishing it from simple metals or insulators. jkps.or.krinl.gov Photoelectron spectroscopy studies have confirmed that the two valence electrons of uranium in UO₂ are predominantly 5f in character, rather than 6d. rsc.org

The 5f states are localized and form narrow energy bands, with a small dispersion. tandfonline.com The density of states calculations show that the U 5f orbitals contribute to the peaks immediately adjacent to the Fermi level. iphy.ac.cnresearchgate.net This is consistent with a U 5f² configuration. iphy.ac.cn There is also a notable degree of covalency due to the hybridization of the uranium 5f and oxygen 2p orbitals. tandfonline.com This hybridization is responsible for the chemical bonding in UO₂. jkps.or.kr Specifically, four of the seven U 5f subshells hybridize with the neighboring oxygen 2pₓ and 2pᵧ orbitals. jkps.or.kr

This compound is classified as a Mott-Hubbard insulator. inl.govucf.eduacs.org In this type of insulator, the insulating nature arises from strong electron-electron repulsion, specifically the on-site Coulomb repulsion between the 5f electrons of the uranium atoms. inl.govosti.gov This strong correlation splits the 5f band into occupied lower Hubbard and unoccupied upper Hubbard bands, creating an energy gap. sci-hub.stucdavis.edu

Standard electronic structure calculation methods like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) fail to predict the insulating state of UO₂, instead incorrectly showing it as a metal. sci-hub.stresearchgate.net To accurately model its insulating properties, a correction term known as the Hubbard U is introduced in calculations (LDA+U or GGA+U). iphy.ac.cnresearchgate.netresearchgate.net This approach successfully predicts the insulating ground state of UO₂. jkps.or.krresearchgate.net The experimental band gap of UO₂ is approximately 2.1 eV. sci-hub.st Calculations using the GGA+U method have yielded band gap values in good agreement with experimental data, for instance, 2.17 eV and 2.30 eV. iphy.ac.cnresearchgate.net X-ray absorption spectroscopy has conclusively demonstrated that UO₂ is an f-f type Mott-Hubbard insulator, where the electronic repulsion between f electrons is the primary reason for its insulating state. osti.gov

Below a Néel temperature of about 30 K, this compound undergoes a phase transition to an antiferromagnetic (AFM) state. jkps.or.krinl.govacs.org In this state, the magnetic moments of the uranium ions align in an ordered, antiparallel fashion. jkps.or.kr The ground state is characterized by a complex non-collinear 3-k magnetic structure. inl.gov This magnetic ordering is accompanied by a Jahn-Teller distortion of the oxygen atoms. inl.gov

The antiferromagnetic ground state is correctly predicted by theoretical calculations that include the Hubbard U term. jkps.or.krresearchgate.net The magnetic properties are governed by the partially filled U 5f bands. jkps.or.kr The spin-orbit coupling also plays a significant role in determining the ground state of UO₂. researchgate.net The magnetic structure is a key factor influencing the material's electronic properties. For instance, the insulating nature of UO₂ is intrinsically linked to its magnetic state. ox.ac.uk High-field experiments have revealed unusual magneto-elastic phenomena, such as piezomagnetism, which are a direct consequence of the non-collinear symmetry of the magnetic state. ucf.edu

Optical Properties and Interband Transitions in this compound

The optical properties of this compound provide further insight into its electronic structure, particularly the nature of electronic transitions between different energy bands.

The optical constants of UO₂, namely the refractive index (n) and the extinction coefficient (k), have been determined using various experimental techniques. Single-angle reflectance spectroscopy across the mid- and far-infrared spectral domains has been used to derive n and k for synthetic single-crystal UO₂. acs.orgnih.govresearchgate.net Spectroscopic ellipsometry is another powerful technique used to investigate the optical properties and determine the dielectric function of UO₂ films over a wide spectral range. researchgate.net

From reflectivity spectra, the complex dielectric function can be derived using the Kramers-Kronig relation. researchgate.net These optical constants are essential for applications such as determining the thickness of oxide layers on uranium surfaces. iphy.ac.cnosti.gov The refractive index of UO₂ has been reported to be around 2.29 in the near-infrared region. researchgate.net Studies on evaporated UO₂ films have shown that the refractive index varies with wavelength, reaching a maximum of 2.58 at 450 mµ, while the extinction coefficient has a maximum at 360 mµ. optica.org

| Wavelength (µm) | Refractive Index (n) | Extinction Coefficient (k) | Reference |

|---|---|---|---|

| 0.800 | 2.29 ± 0.03 | - | optica.org |

| 0.650 | - | 0.0055 ± 0.0007 | optica.org |

| 0.5461 | 2.2 | 0.5 | iphy.ac.cnosti.gov |

| 0.450 | 2.58 ± 0.22 | - | optica.org |

| 0.360 | - | 0.3702 ± 0.0010 | optica.org |

| 0.240 | - | 0.167 ± 0.004 | optica.org |

Interband transitions in this compound have been investigated using techniques such as cathodoluminescence (CL) and absorption spectroscopy. researchgate.netoptica.org Cathodoluminescence studies on single-crystal UO₂ have independently validated the interband transitions observed in other optical measurements. researchgate.netresearchgate.net

The optical transitions measured by cathodoluminescence show several features. d-nb.info A key transition corresponding to the band gap has been identified at approximately 2.37 eV. d-nb.info Other observed transitions include a weak U 5f → U 5f transition, which is forbidden by selection rules, and U 6d/5f → O 2p transitions. d-nb.info A strong luminescence feature at 3.8 eV is attributed to the on-site, selection rule-allowed U 6d → U 5f transition. d-nb.info

Cathodoluminescence studies on UO₂ surfaces have also been used to probe defect structures. A broad asymmetric peak observed around 470 nm (2.64 eV) has been attributed to F-center (oxygen vacancy) excitation. osti.gov The intensity of this peak is sensitive to the concentration of oxygen vacancies. osti.gov

The following table summarizes some of the interband transitions observed in UO₂ using cathodoluminescence.

| Transition | Energy (eV) | Reference |

|---|---|---|

| Band Gap (O 2p → U 5f) | 2.37 | d-nb.info |

| U 6d → U 5f | 3.8 | d-nb.info |

| F-center excitation | ~2.64 | osti.gov |

Spectroscopic Analysis of Oxidation States and Element Speciation in this compound

The determination of uranium's oxidation state and the speciation of its various oxide forms is critical for understanding the behavior of this compound, particularly in the context of nuclear fuel performance and long-term storage. Spectroscopic techniques offer powerful, non-destructive methods to probe the electronic structure and local atomic arrangement, providing detailed insights into the complex chemistry of this compound and its oxidation products.

Uranium Speciation Analysis (e.g., using HERFD-XANES)

High-Energy Resolution Fluorescence Detected X-ray Absorption Near Edge Structure (HERFD-XANES) is a sophisticated synchrotron-based technique used for the unambiguous identification of uranium's formal valence states. hzdr.de By probing the 5f-electron shell configurations at the uranium M4 edge (corresponding to the excitation of 3d3/2 core electrons), HERFD-XANES provides superior energy resolution compared to conventional XANES, allowing for clear distinction between U(IV), U(V), and U(VI) states. hzdr.defrontiersin.org

Research has shown that the absorption maximum in HERFD-XANES spectra shifts to higher energies with an increase in the uranium oxidation state. hzdr.de These chemical shifts are distinct and quantifiable, making the technique suitable for determining the proportions of different valence states in mixed-valence compounds. hzdr.denih.gov For instance, the U(V) absorption line maximum is shifted by approximately 1.2 eV, and the U(VI) maximum by 1.6 eV, relative to U(IV). hzdr.de This capability is crucial for studying the oxidation of UO2, which can form hyper-stoichiometric UO2+x and other mixed-oxide phases where uranium exists in multiple oxidation states. frontiersin.org

The technique is sensitive enough to detect minority species, with analysis limits estimated at around 10% for mixed U(IV), U(V), and U(VI) systems. nih.gov HERFD-XANES has been successfully applied to characterize a range of uranium oxides and has been instrumental in creating quantitative models to determine the distribution of uranium oxidation states in various samples, including environmental materials and nuclear fuel surrogates. hzdr.defrontiersin.orgrsc.org The method's ability to probe elements at concentrations from parts-per-million (ppm) to weight percent (wt%) levels makes it a novel non-destructive tool for visualizing the distribution and valence of uranium. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Chemical Shift of U(V) vs. U(IV) | The maximum of the U(V) absorption line is shifted to higher energies by ~1.2 eV compared to U(IV). | Allows for clear differentiation between U(IV) and U(V) states. | hzdr.de |

| Chemical Shift of U(VI) vs. U(IV) | The maximum of the U(VI) absorption line is shifted to higher energies by ~1.6 eV compared to U(IV). | Enables distinction of U(VI) from lower oxidation states. | hzdr.de |

| Quantitative Analysis | Iterative Target Transformation (ITT) analysis of spectra allows for the quantification of U(IV), U(V), and U(VI) fractions in mixed-valence samples. | Provides precise data on the speciation and average valence of uranium in complex oxides. | hzdr.de |

| Detection Limit | Analysis limit is estimated at ~10% for detecting a specific oxidation state in a mixed U(IV, V, VI) sample. | Demonstrates high sensitivity for identifying minority uranium species. | nih.gov |

Phase Identification in Oxidized this compound using Raman Spectroscopy

Raman spectroscopy is a powerful and widely used technique for identifying the crystallographic phases present in oxidized this compound. frontiersin.org It is particularly effective for distinguishing between the various uranium oxides that form during the oxidation of UO2, such as UO2+x, U4O9, U3O7, and triuranium octoxide (U3O8). researchgate.netresearchgate.net The technique is sensitive to changes in the local vibrational modes of the crystal lattice caused by the incorporation of oxygen and subsequent phase transitions.

Stoichiometric this compound (UO2), which has a fluorite crystal structure, exhibits a characteristic and intense Raman peak (T2g mode) at approximately 445 cm-1. frontiersin.orgresearchgate.net Upon oxidation to non-stoichiometric UO2+x, this peak broadens and shifts to higher wavenumbers. researchgate.net Furthermore, new bands appear in the spectrum, notably a broad defect band centered around 600-635 cm-1, which is associated with the presence of interstitial oxygen. researchgate.neteuropa.eu

As oxidation proceeds, distinct uranium oxide phases form, each with a unique Raman fingerprint. For example, the formation of U3O7 and U3O8 is marked by the appearance of additional, well-defined peaks. researchgate.net Quantitative Raman Spectroscopy (QRS) has been developed to analyze the structural transition from UO2+x to U3O7, showing that the relative intensity of certain peaks correlates with the degree of oxidation. europa.eu In-situ Raman studies, performed under controlled temperature and oxygen partial pressures, have been crucial in mapping the sequential formation of these oxide phases, providing valuable data for understanding the mechanisms of UO2 oxidation. researchgate.netresearchgate.net

| Uranium Oxide Phase | Characteristic Raman Band(s) (cm-1) | Reference |

|---|---|---|

| UO2 (stoichiometric) | ~445 (strong, T2g mode), ~1150 (2LO mode) | frontiersin.orgresearchgate.netskb.com |

| UO2+x | Broadening and upshift of 445 cm-1 band; appearance of broad band near 630 cm-1 | researchgate.net |

| U4O9/U3O7 | Appearance of bands around 160 cm-1, 455 cm-1 (doublet), and 635 cm-1 (doublet) | researchgate.neteuropa.eu |

| U3O8 | Characterized by multiple distinct peaks, with strong bands often cited around 410, 750, and 805 cm-1 | researchgate.netresearchgate.net |

Surface Composition Analysis using Scanning Auger Microscopy

Scanning Auger Microscopy (SAM) is a surface-sensitive analytical technique used for determining the elemental composition of the near-surface region of solid materials. wellesley.edunrel.gov It operates by bombarding a sample with a focused beam of high-energy electrons, which causes the emission of Auger electrons. nrel.gov The kinetic energies of these Auger electrons are characteristic of the elements from which they were emitted, allowing for elemental identification from lithium to uranium. wellesley.edunrel.gov

A key feature of SAM is its high surface sensitivity. The Auger electrons have a limited escape depth (typically less than 100 Å), meaning that the analysis is confined to the top few atomic layers of the sample. wellesley.edu This makes SAM an ideal tool for studying the surface composition of this compound, where oxidation and corrosion processes initiate. The technique can be combined with ion sputtering to perform depth profiling, where successive atomic layers are removed to analyze the elemental composition as a function of depth. nrel.govnrel.gov

Furthermore, the focused electron beam in SAM can be scanned across the sample surface to generate two-dimensional maps of elemental distribution, a capability that is particularly useful for identifying heterogeneities. wellesley.edunrel.gov This allows for the analysis of small features, such as different oxide phases, impurities, or corrosion products on the UO2 surface. nrel.govresearchgate.net While less precise than X-ray Photoelectron Spectroscopy (XPS) for determining chemical state information, shifts in Auger peak energies and shapes can still provide some insight into the bonding environment of the detected elements. wellesley.edu

| Capability | Description | Relevance to this compound Analysis | Reference |

|---|---|---|---|

| Elemental Analysis | Identifies elements from Lithium to Uranium with a detection limit of ~0.1-0.5 atomic percent. | Determines the elemental makeup of the UO2 surface, including oxygen-to-uranium ratios and the presence of impurities. | wellesley.edunrel.gov |

| Surface Sensitivity | Analysis depth is typically less than 100 Å (10 nm). | Provides specific information on the outermost layers where oxidation and reactions occur, without interference from the bulk material. | wellesley.edu |

| Depth Profiling | Combines analysis with ion sputtering to measure elemental composition as a function of depth. | Characterizes the thickness and composition of oxide layers formed on the UO2 surface. | nrel.govnrel.gov |

| Elemental Mapping (SAM) | A focused electron beam is scanned across an area to create 2D maps of elemental distributions with high lateral resolution (<100 Å). | Visualizes the spatial distribution of different uranium oxide phases or segregated impurities on the surface. | wellesley.edunrel.gov |

Advanced Synthesis and Fabrication Methodologies for Uranium Dioxide

Conventional and Advanced Powder Processing Techniques for Uranium Dioxide

The fabrication of ceramic nuclear fuel pellets from this compound powder is a critical step in the nuclear fuel cycle. The characteristics of the UO₂ powder, largely dependent on the precursor precipitation conditions, significantly influence the final sintered density and strength of the fuel pellets. researchgate.net Industrial practice often involves modifying the powder to suit pelletizing operations, aiming for soft powders where agglomerates can be easily broken down. researchgate.net

The conventional method for producing UO₂ fuel pellets involves cold pressing ceramic-grade powder into "green" pellets, which are then sintered in a controlled atmosphere to achieve the desired density and microstructure. mdpi.comgoogle.com This process typically includes the following stages:

Powder Preparation: Ceramic-grade this compound powder, which may contain additives for grain size control or enrichment, is prepared. google.com Sometimes, additives like aluminum distearate are blended with the powder to act as a lubricant during pressing and as a grain size control agent (in the form of residual aluminum oxide) during sintering. google.com

Pressing: The prepared powder is compacted in a die to form green pellets. The target density of the sintered pellets dictates the required green density, which can be adjusted based on the powder's characteristics. researchgate.net An increase in compaction pressure generally leads to a decrease in pycnometric density, indicating an increase in the closed porosity portion. knepublishing.com

Sintering: The green pellets are fired in a multi-section electric resistance furnace, typically in a reducing atmosphere like hydrogen. mdpi.com A common industrial sintering cycle involves preheating to 400–600 °C for 4–6 hours, followed by sintering at temperatures up to 1750 °C for 5–6 hours, and finally a cooling stage. mdpi.com The sintering kinetics are dependent on both the heating rate and the applied pressure, with the maximum process rate often observed between 1400-1500 °C. knepublishing.com

Additives can be used to modify the final properties of the pellets. For instance, the addition of certain metal oxides can lead to desirable changes, such as increasing the grain size in the microstructure of the finished pellet. google.comosti.gov Technologies also exist to create pellets with controlled closed porosity by adding pore formers to the UO₂ powder, which helps in accommodating fission gases and extending fuel burn-up. osti.gov

Table 1: Conventional Sintering Parameters for this compound Pellets

| Parameter | Value | Source(s) |

|---|---|---|

| Preheating Temperature | 400–600 °C | mdpi.com |

| Preheating Time | 4–6 hours | mdpi.com |

| Sintering Temperature | Up to 1750 °C | mdpi.com |

| Sintering Time | 5–6 hours | mdpi.com |

| Atmosphere | Reducing (e.g., Hydrogen) | mdpi.com |

| Maximum Sintering Rate Temperature | 1400–1500 °C | knepublishing.com |

Spark Plasma Sintering (SPS) is an advanced field-assisted sintering technique that enables the rapid consolidation of powders at lower temperatures and shorter times compared to conventional methods. kns.org This is achieved by passing a high electric current through the powder, which induces spark discharge, local heating, and particle surface activation, leading to rapid neck formation between particles. kns.org

SPS has been successfully used to fabricate high-density UO₂ and UO₂-composite fuel pellets. For instance, UO₂ pellets with a density greater than 95% of the theoretical density (%TD) have been sintered at temperatures as low as 1050°C in just 30 seconds. kns.org One study demonstrated the fabrication of highly dense UO₂ fuel pellets (97.5-98.4% TD) at 1100 °C with a pressure of 141.5 MPa and a sintering time of 25 minutes, using a non-standard molybdenum die to prevent carbon diffusion. sinterlab.ru The resulting pellets had a fine grain size of less than 3 µm. sinterlab.ru

SPS is also effective for producing cermets, such as W–UO₂, where a ceramic is embedded in a metallic matrix. iaea.org In one investigation, W–UO₂ cermets were fabricated to 97.9% of theoretical density by sintering at 1500 °C with an applied pressure of 40 MPa for 20 minutes. iaea.org The technique is also used for creating UO₂ composites with enhanced thermal conductivity by adding materials like silicon carbide (SiC) or uranium borides (UB₂ and UB₄). kns.orgornl.gov The short sintering times in SPS help to suppress reactions between the constituent phases. ornl.gov

Table 2: Spark Plasma Sintering (SPS) Parameters and Results for this compound

| Parameter | Value | Resulting Density (% TD) | Resulting Grain Size | Source(s) |

|---|---|---|---|---|

| Temperature | 1050 °C | >95% | - | kns.org |

| Time | 30 seconds | >95% | - | kns.org |

| Temperature | 1100 °C | 97.5-98.4% | < 3 µm | sinterlab.ru |

| Pressure | 141.5 MPa | 97.5-98.4% | < 3 µm | sinterlab.ru |

| Time | 25 minutes | 97.5-98.4% | < 3 µm | sinterlab.ru |

| Temperature (W-UO₂) | 1500 °C | 97.9% | - | iaea.org |

| Pressure (W-UO₂) | 40 MPa | 97.9% | - | iaea.org |

| Time (W-UO₂) | 20 minutes | 97.9% | - | iaea.org |

Flash Sintering (FS) is another novel field-assisted sintering technique where an electric field is applied to a green ceramic body, leading to extremely rapid densification, often in seconds to minutes, at furnace temperatures much lower than those required for conventional sintering. neimagazine.comunitn.it This rapid heating is due to the direct dissipation of heat within the ceramic body. lucideon.com For instance, while conventional sintering of UO₂.₁₆ requires over an hour at 1000°C to achieve 16% linear shrinkage, a similar density can be reached in less than 2 minutes at 600°C with an appropriate electric field. osti.gov

This technology has shown potential to increase nuclear fuel production throughputs by over 70%. lucideon.com Using a controlled current-rate alternating current (AC) flash sintering method, UO₂ pellets have been densified up to 93.4% of their theoretical density in under 25 minutes at a furnace temperature of 873 K. researchgate.net

The flash sintering process is characterized by a current runaway that occurs after a critical electric field is applied. inl.gov There is general agreement that thermal runaway from Joule heating is a primary mechanism. osti.govinl.gov As the applied field heats the material, its electrical resistance typically decreases, leading to a further increase in current and power, causing a rapid temperature rise until a pre-set current limit is reached. osti.gov

The onset of the flash is driven by an increase in temperature and is controlled by the applied field, with no evidence of an accumulation of defects being the primary driver. researchgate.net The conditions required to initiate a flash event, such as the electric field strength, are material-specific and are also influenced by the furnace temperature; a higher furnace temperature generally lowers the critical field required. inl.gov There is an incubation period preceding the flash, and the duration of this period has an inverse relationship with the applied field strength. osti.gov

The stoichiometry of this compound significantly impacts its flash sintering behavior. The presence of excess oxygen in hyper-stoichiometric UO₂₊ₓ enhances the flash sintering onset. osti.govscience.gov Studies have demonstrated that an increase in oxygen content lowers the electric field required to initiate the flash and shortens the incubation time. researchgate.netresearchgate.netosti.gov

For example, flash sintering experiments on stoichiometric (UO₂.₀₀) and hyper-stoichiometric (UO₂.₀₈ and UO₂.₁₆) pellets showed that the hyper-stoichiometric samples required lower fields to flash. researchgate.netosti.gov At a furnace temperature of 600°C, a UO₂.₁₆ pellet achieved 91% theoretical density in 123 seconds with a field of 188 V/cm, while a UO₂.₀₀ pellet only reached 81% TD after 185 seconds under the same conditions. researchgate.net This is attributed to the higher electrical conductivity of hyper-stoichiometric urania. osti.gov

Table 3: Flash Sintering Parameters for Stoichiometric and Hyper-Stoichiometric UO₂

| Stoichiometry | Furnace Temperature (°C) | Electric Field (V/cm) | Sintering Time (s) | Achieved Density (% TD) | Source(s) |

|---|---|---|---|---|---|

| UO₂.₀₀ | 600 | 188 | 185 | 81% | researchgate.net |

| UO₂.₁₆ | 600 | 188 | 123 | 91% | researchgate.net |

| UO₂ | 873 K (600 °C) | - | < 25 min | 93.4% | researchgate.net |

Flash Sintering of this compound Pellets for Nuclear Applications

Solution-Based Synthesis of this compound Nanomaterials and Thin Films

Solution-based methods offer versatile routes for synthesizing this compound nanomaterials and thin films at or near room temperature, providing pathways for novel material applications and nuclear waste reprocessing. rsc.orgacs.org

One approach involves the hydrolysis of molecular uranium(IV) compounds. For example, ultra-small UO₂ nanoparticles (~3 nm) with a uniform size distribution can be synthesized at room temperature by adding water to a solution of specific uranium(IV) complexes in non-polar solvents. rsc.orgrsc.org The resulting nanoparticles exhibit the expected cubic fluorite structure. rsc.orgrsc.org This method can be extended to create thin films by subliming the precursor onto a substrate (like glass or silicon) and then hydrolyzing it. rsc.orgrsc.org

Another solution-based technique is solution combustion synthesis (SCS), which allows for the rapid, low-energy production of U₃O₈ and hyperstoichiometric UO₂. nd.edu In this method, a solution containing a uranium salt (like uranyl nitrate) and a fuel (like glycine) is heated, initiating a self-sustaining combustion reaction that yields the oxide product. nd.edu This process can be adapted to create uniform thin films by spin-coating the precursor solution onto a substrate before heat treatment. nd.edu Films produced this way have shown durability under ion beam irradiation. nd.edu

Gamma irradiation of aqueous solutions containing uranyl salts is another effective method for producing UO₂ nanoparticles at room temperature. acs.org This radiolytic reduction process can yield highly crystalline nanoparticles whose size and shape can be controlled by adjusting parameters like solution pH. acs.orgresearchgate.net A key advantage is that these nanoparticles exhibit significantly lower sintering temperatures (500–600 °C) compared to bulk UO₂, which is beneficial for reprocessing applications. acs.org Hollow UO₂ nanospheres can also be synthesized via the radiolytic reduction of ammonium (B1175870) uranyl tricarbonate, where it is proposed that the nanoparticles assemble around in-situ generated hydrogen gas bubbles. pku.edu.cn

Table 4: Summary of Solution-Based Synthesis Methods for UO₂

| Method | Precursor(s) | Key Process | Product Form | Product Characteristics | Source(s) |

|---|---|---|---|---|---|

| Hydrolysis | U(ditox)₄ or U(CH₂SiMe₂NSiMe₃)[N(SiMe₃)₂]₂ | Room temperature hydrolysis in non-polar solvent | Nanoparticles, Thin Films | ~3 nm uniform particles, cubic fluorite structure | rsc.orgrsc.org |

| Solution Combustion Synthesis (SCS) | Uranyl nitrate (B79036), Glycine (B1666218) | Combustion of precursor solution | Nanoparticles, Thin Films | U₃O₈ or UO₂.₁₂, durable films | nd.edu |

| Gamma Irradiation | Uranyl salts in acidic solution | Radiolytic reduction | Nanoparticles | Low sintering temp. (500-600°C) | acs.org |

| Radiolytic Reduction | Ammonium uranyl tricarbonate, Ammonium formate | Gamma irradiation | Hollow Nanospheres | 30-50 nm diameter spheres | pku.edu.cn |

Sol-Gel Processes for this compound Microspheres and Nanocrystals

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, this process offers a low-temperature route to synthesize microspheres and nanocrystals with controlled size and morphology.

A common approach involves the use of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) as the uranium precursor. In a typical synthesis, an aqueous solution of uranyl nitrate is mixed with a gelling agent, such as urea (B33335) or hexamethylenetetramine (HMTA). The subsequent heat treatment of the gel leads to the decomposition of the precursors and the formation of uranium oxide particles. The characteristics of the final product, including particle size and stoichiometry, can be tailored by controlling parameters such as the concentration of reactants, pH, temperature, and aging time.

For instance, the external gelation process can be employed to produce this compound microspheres. In this method, droplets of a uranium-containing solution are introduced into a gelling medium, leading to the formation of spherical gel particles. These particles are then washed, dried, and calcined to obtain dense this compound microspheres.

Hydrothermal Synthesis of this compound

Hydrothermal synthesis is a method of producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing high-purity, well-crystallized this compound nanoparticles.

In a typical hydrothermal synthesis of this compound, a uranium salt, such as uranyl chloride (UO₂Cl₂) or uranyl nitrate, is dissolved in water. The solution is then sealed in an autoclave and heated to temperatures typically ranging from 150 to 250 °C. Under these conditions, the uranium precursor undergoes hydrolysis and reduction, leading to the precipitation of this compound crystals. The morphology and size of the resulting nanoparticles can be influenced by factors such as the reaction temperature, time, pH of the solution, and the presence of additives.

Research has shown that by adjusting these parameters, various morphologies of this compound, including nanorods, nanowires, and nanocubes, can be obtained. This level of control over the material's structure at the nanoscale is crucial for its performance in advanced nuclear fuel applications.

Combustion Synthesis for Hyper-stoichiometric this compound Thin Films and Nanomaterials

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing a wide range of materials. This technique utilizes a highly exothermic reaction between precursors to sustain a combustion wave that propagates through the material, leading to the formation of the desired product.

For the synthesis of hyper-stoichiometric this compound (UO₂₊ₓ), a solution containing a uranium salt, typically uranyl nitrate hexahydrate, and a fuel, such as glycine, is prepared. nd.eduosti.gov This solution is then heated to initiate a self-sustaining combustion reaction. nd.edu The process is characterized by a rapid temperature increase and the evolution of a large volume of gases, resulting in a porous and voluminous product. osti.gov

This method has been successfully employed to produce UO₂.₁₂ nanomaterials and thin films. osti.govacs.orgnih.gov The combustion of a uranyl nitrate and glycine solution results in the formation of a complex that, upon decomposition, directly yields UO₂. osti.govnih.gov Subsequent cooling in an oxygen-containing atmosphere leads to the formation of the hyper-stoichiometric UO₂.₁₂ phase. acs.orgnih.gov Thin films of UO₂.₁₂ with thicknesses up to 300 nm can be fabricated by spin-coating the precursor solution onto a substrate followed by a brief annealing step. osti.govacs.orgnih.gov

Chemical Vapor Deposition (CVD) for Phase-Pure this compound Thin Films

Chemical Vapor Deposition (CVD) is a versatile thin-film deposition technique that involves the reaction of volatile precursors on a heated substrate surface to form a solid film. This method is capable of producing high-quality, phase-pure this compound thin films with excellent uniformity and conformity.